1,2-Bis(2-cyanoethoxy)ethane
Overview
Description
1,2-Bis(2-cyanoethoxy)ethane: is an organic compound with the molecular formula C8H12N2O2. It is also known by other names such as ethylene glycol bis(2-cyanoethyl) ether and 3,3’-ethylenedioxy)dipropiononitrile . This compound is a colorless liquid with a distinct odor and is soluble in organic solvents like ethanol, ether, and dichloromethane, but only slightly soluble in water[2][2]. It is commonly used as an intermediate in organic synthesis and has applications in various industries, including the production of dyes and fragrances[2][2].
Mechanism of Action
Target of Action
The primary target of 1,2-Bis(2-cyanoethoxy)ethane is the Solid Electrolyte Interphase (SEI) film on the anode of high voltage lithium batteries . The compound interacts with this target to enhance the electrochemical stability of the electrolyte .
Mode of Action
Instead, its cyano group coordinates with metal ions to inhibit the dissolution of these ions . This action prevents the destruction of the SEI film on the anode , thereby enhancing the stability of the electrolyte.
Biochemical Pathways
It’s known that the compound plays a crucial role in the electrochemical reactions within high voltage lithium batteries .
Result of Action
The primary result of this compound’s action is the enhanced stability of the electrolyte in high voltage lithium batteries . By preventing the dissolution of metal ions, the compound helps maintain the integrity of the SEI film on the anode . This action ultimately improves the performance and lifespan of the battery.
Action Environment
The action of this compound is influenced by the environment within the lithium battery. Factors such as the presence of metal ions, the integrity of the SEI film, and the electrochemical conditions within the battery can all impact the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
1,2-Bis(2-cyanoethoxy)ethane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, influencing their activity and function. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes in gene expression can subsequently impact cellular metabolism, altering the production and utilization of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. These binding interactions can lead to changes in the conformation and activity of the target biomolecules. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have also indicated that continuous exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. As the dosage increases, its impact on physiological processes becomes more pronounced. High doses of this compound have been associated with toxic effects, including cellular damage and organ dysfunction. Threshold effects have also been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves its conversion into intermediate compounds through enzymatic reactions. These intermediates can then undergo further transformations, leading to the production of metabolites that are either utilized in cellular processes or excreted from the body. The involvement of specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and organelles, where it exerts its effects. The distribution of this compound within tissues can also vary, with certain tissues exhibiting higher accumulation levels than others .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may contain specific sequences that target it to the mitochondria or the endoplasmic reticulum. Once localized, this compound can interact with local biomolecules, influencing their activity and function. These interactions can have significant implications for cellular processes, including energy production and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Bis(2-cyanoethoxy)ethane can be synthesized through the reaction of ethylene glycol with acrylonitrile. The process involves the following steps :
Reaction Setup: Ethylene glycol is mixed with a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
Addition of Acrylonitrile: Acrylonitrile is slowly added to the reaction mixture at a controlled temperature of around 35°C over a period of 4 hours.
pH Adjustment: The reaction mixture is then treated with sulfuric acid to adjust the pH to 6.
Industrial Production Methods:
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
1,2-Bis(2-cyanoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(2-cyanoethoxy)ethane has several applications in scientific research:
Comparison with Similar Compounds
- Ethylene glycol bis(2-cyanoethyl) ether
- 3,3’-Ethylenedioxy)dipropiononitrile
- 1,2-Bis(β-cyanoethyloxy)ethane
Comparison:
1,2-Bis(2-cyanoethoxy)ethane is unique due to its specific molecular structure, which provides distinct reactivity and solubility properties compared to similar compounds. Its ability to form stable intermediates and participate in a wide range of chemical reactions makes it particularly valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-[2-(2-cyanoethoxy)ethoxy]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHRQKSLPFJQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044656 | |
Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-87-6 | |
Record name | 3,3′-[1,2-Ethanediylbis(oxy)]bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3386-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(2-cyanoethoxy)ethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(ethylenedioxy)dipropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3'-(ETHYLENEDIOXY)DIPROPIONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233IZ4495B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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